molecular formula C17H17ClN2O2S B5544224 ETHYL 4-({[(2-CHLOROBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE

ETHYL 4-({[(2-CHLOROBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE

Cat. No.: B5544224
M. Wt: 348.8 g/mol
InChI Key: BDQLCRGNQWBCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-({[(2-CHLOROBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound with the molecular formula C23H19ClN2O4. This compound is known for its unique chemical structure, which includes a chlorobenzyl group, an amino group, and a carbothioyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[(2-CHLOROBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE typically involves the reaction of ethyl 4-aminobenzoate with 2-chlorobenzyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[(2-CHLOROBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 4-({[(2-CHLOROBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-({[(2-CHLOROBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-({[(2-CHLOROBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to its specific substitution pattern and the presence of the chlorobenzyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

ethyl 4-[(2-chlorophenyl)methylcarbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-2-22-16(21)12-7-9-14(10-8-12)20-17(23)19-11-13-5-3-4-6-15(13)18/h3-10H,2,11H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQLCRGNQWBCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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